molecular formula C29H31NO5 B2790936 Fmoc-L-Phe(4-CH2-OtBu)-OH CAS No. 204384-68-9

Fmoc-L-Phe(4-CH2-OtBu)-OH

Cat. No.: B2790936
CAS No.: 204384-68-9
M. Wt: 473.569
InChI Key: ZWGHSKPRQBTNLI-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Phe(4-CH2-OtBu)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Phe(4-CH2-OtBu)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-phenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Introduction of the t-butoxymethyl Group: The side chain of the phenylalanine is modified by introducing a t-butoxymethyl group. This can be done through alkylation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Phe(4-CH2-OtBu)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides, using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed, and the peptide bonds have been successfully formed.

Scientific Research Applications

Fmoc-L-Phe(4-CH2-OtBu)-OH is extensively used in:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The t-butoxymethyl group provides additional stability and protection to the side chain of phenylalanine.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-phenylalanine: Lacks the t-butoxymethyl group.

    Boc-L-phenylalanine: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.

    Cbz-L-phenylalanine: Uses a carbobenzoxy protecting group.

Uniqueness

Fmoc-L-Phe(4-CH2-OtBu)-OH is unique due to the combination of the Fmoc protecting group and the t-butoxymethyl modification, which provides enhanced stability and protection during peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-17-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGHSKPRQBTNLI-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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